8S,9R-EpETrE

Renal Physiology Hemodynamics Stereoselectivity

8S,9R-EpETrE (CAS 123931-39-5), also designated 8S,9R-EET, is a stereochemically pure epoxyeicosatrienoic acid (EET) regioisomer. It is biosynthesized from arachidonic acid via cytochrome P450 (CYP) epoxygenase activity, with CYP2C9 being a key human isoform involved in its production.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
Cat. No. B12374650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8S,9R-EpETrE
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)O
InChIInChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,12-9-,13-10-/t18-,19+/m1/s1
InChIKeyDBWQSCSXHFNTMO-ZZMPYBMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8S,9R-EpETrE (8S,9R-EET): A Stereochemically Defined Cytochrome P450 Metabolite for Specialized Vascular and Renal Research Applications


8S,9R-EpETrE (CAS 123931-39-5), also designated 8S,9R-EET, is a stereochemically pure epoxyeicosatrienoic acid (EET) regioisomer. It is biosynthesized from arachidonic acid via cytochrome P450 (CYP) epoxygenase activity, with CYP2C9 being a key human isoform involved in its production [1]. This compound is characterized by a distinct epoxide moiety at the 8,9-olefinic bond, with a specific 8S,9R configuration that dictates its unique biological profile. Unlike racemic or other regioisomeric EETs, 8S,9R-EpETrE demonstrates a complex pharmacological duality: it acts as a potent vasodilator in canine epicardial arterioles with an EC50 of 121 nM [2], while also functioning as a stereoselective vasoconstrictor in the renal microvasculature, reducing glomerular filtration rate (GFR) in a COX-dependent manner [3].

8S,9R-EpETrE: Why Other 8,9-EET Isomers and Regioisomeric EET Analogs Are Not Interchangeable


The biological activity of EETs is exquisitely sensitive to both regio- and stereochemistry, rendering generic substitution with other 8,9-EET isomers (e.g., racemic 8(9)-EET or the 8R,9S antipode) or alternative EET regioisomers (e.g., 11,12-EET or 14,15-EET) scientifically invalid. A direct comparison of the 8S,9R and 8R,9S enantiomers in vivo reveals a stark functional dichotomy: only 8S,9R-EpETrE elicits COX-dependent renal vasoconstriction and a reduction in GFR [1]. Conversely, the 8R,9S enantiomer shows no effect, highlighting the strict stereochemical requirements for this receptor-mediated response [1]. Furthermore, when compared to other regioisomers, 8,9-EET exhibits a unique metabolic and functional fingerprint. In preglomerular vasculature, 8,9-EET shows no significant vasoactivity, contrasting sharply with the potent vasodilation caused by 11(R),12(S)-EET (an 18-20% diameter increase at 100 nM) [2]. Its metabolic fate also differs, with soluble epoxide hydrolase (sEH) demonstrating a distinct regiopreference that leads to differential turnover rates compared to 14,15- and 11,12-EETs [3]. Therefore, experimental outcomes are inextricably linked to the procurement of the precise 8S,9R stereoisomer.

Quantitative Differentiators: Head-to-Head Comparative Evidence for Selecting 8S,9R-EpETrE Over Analogs


Stereoselective Renal Vasoactivity: 8S,9R-EpETrE Reduces GFR While Its Enantiomer (8R,9S) Is Inactive

A direct head-to-head comparison in euvolemic rats demonstrates that the biological activity of 8,9-EET is stereospecific. Intrarenal infusion of (8S,9R)-EET (1 µg/kg) caused a significant reduction in glomerular filtration rate (GFR) via COX-dependent preglomerular vasoconstriction, whereas the enantiomer (8R,9S)-EET at the same dose had no effect [1]. This functional divergence is rooted in differential synthesis, as the (8S,9R) isomer is preferentially generated over the (8R,9S) isomer by endogenous renal epoxygenases in a ratio of 68:32 in the cortex and 59:41 in isolated glomeruli [2].

Renal Physiology Hemodynamics Stereoselectivity

Potent Coronary Vasodilation: 8S,9R-EpETrE Exhibits Nanomolar Potency (EC50 121 nM) in Canine Epicardial Arterioles

In isolated canine epicardial arterioles preconstricted with endothelin, 8S,9R-EpETrE induces concentration-dependent vasodilation with an EC50 of 121 nM [1]. This potency is comparable to other EET regioisomers studied in this vascular bed; for instance, 11,12-EET demonstrates an EC50 of approximately 10 nM in canine coronary microvessels [2]. While 8S,9R-EpETrE is a potent vasodilator in the coronary circulation, its activity is context-dependent, as it fails to dilate preglomerular vessels where 11,12(R,S)-EET is active [3]. This highlights the tissue-specific pharmacology of each regioisomer.

Cardiovascular Vasodilation Pharmacology

Differential COX Substrate Preference: 8,9-EET Regioisomer is Favored by COX-1 and COX-2 Over 11,12-EET

Among EET regioisomers, 8,9-EET demonstrates a higher substrate preference for both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes compared to other EETs. In vitro assays using oxygen consumption and product formation measurements showed the substrate preference order as 8,9-EET > 5,6-EET > 11,12-EET, while 14,15-EET was inactive as a substrate [1]. This preferential metabolism by COX generates downstream proangiogenic metabolites, such as ct-8,9-epoxy-11-hydroxy-eicosatrienoic acid (ct-8,9-E-11-HET), which exhibits angiogenic activity in Matrigel plug assays [1].

Enzymology COX metabolism Eicosanoid

Reduced Susceptibility to sEH-Mediated Hydrolysis Compared to 14,15-EET

The metabolic stability of EETs is governed by their rate of hydrolysis by soluble epoxide hydrolase (sEH). Studies using rat red blood cells (RBCs) as a model system demonstrate a clear regiopreference for sEH-mediated hydrolysis. The Vmax for EET hydrolysis decreases sequentially from 14,15-EET to 11,12-EET to 8,9-EET, with an approximate 2- to 3-fold difference between each regioisomer [1]. For cis-EETs, 8,9-EET is hydrolyzed at a significantly slower rate than 14,15-EET, indicating greater metabolic stability [1]. This differential hydrolysis is consistent with findings using recombinant murine sEH [1].

Metabolism soluble epoxide hydrolase Pharmacokinetics

Distinct CYP Epoxygenase-Derived Regioisomer Profile: 8,9-EET is a Minor Product of CYP2C9 and Absent in CYP2C8 Metabolism

The endogenous production of EETs is controlled by the regio- and stereoselectivity of specific CYP epoxygenases. In human liver microsomes, CYP2C9 produces a mixture of 14,15-, 11,12-, and 8,9-EETs in a ratio of 2.3:1.0:0.5, whereas CYP2C8 generates only 14,15- and 11,12-EETs (1.25:1.00 ratio) and does not produce detectable levels of 8,9-EET [1]. This indicates that 8,9-EpETrE is a CYP2C9-specific metabolite, a fact that can be leveraged to probe the functional role of this particular epoxygenase isoform. The total epoxide products represent approximately 69% of total metabolites for CYP2C9 [1].

Cytochrome P450 Biosynthesis Metabolism

Differential Binding Affinity for Cytosolic Epoxide Hydrolase (cEH) Relative to 8R,9S Enantiomer

The interaction of EET enantiomers with cytosolic epoxide hydrolase (cEH) is stereospecific. While the 8R,9S enantiomer is reported to bind cEH with a Km of 41 µM, indicating it is a recognized substrate for this hydrolase, comparable kinetic data for the 8S,9R enantiomer are not widely reported in the same context . This suggests a potential stereochemical basis for differential metabolism by cEH, which may further contribute to the distinct in vivo half-lives and biological activities of the two enantiomers. The lack of reported binding data for 8S,9R-EpETrE to cEH underscores the need for its procurement to conduct these comparative enzymology studies.

Enzymology cytosolic epoxide hydrolase Binding affinity

Recommended Scientific and Preclinical Application Scenarios for 8S,9R-EpETrE


Investigating Stereospecific Renal Hemodynamics and COX-Dependent Signaling

This application is directly supported by the stereoselective vasoconstriction evidence [1]. 8S,9R-EpETrE is the only active enantiomer for inducing preglomerular vasoconstriction and reducing GFR in the kidney, while its enantiomer is inactive. Researchers can use this compound in rodent models of renal physiology (e.g., intrarenal infusion in rats) to dissect the COX-dependent signaling pathways involved in renal vascular tone regulation. Its use is mandatory over racemic 8,9-EET or the 8R,9S isomer to elicit a specific and reproducible renal hemodynamic response.

Studying CYP2C9-Specific Epoxygenase Activity and Its Functional Consequences

8S,9R-EpETrE serves as a pathway-selective marker for CYP2C9 activity, as this isoform is the principal human epoxygenase known to produce the 8,9-EET regioisomer [2]. It is not generated by CYP2C8. This makes the compound an ideal tool for studies investigating the biological roles of CYP2C9-derived EETs, particularly in tissues where CYP2C9 is highly expressed (e.g., liver, endothelium). Its use can help differentiate the functions of CYP2C9 from those of CYP2C8 and CYP2J2 in cardiovascular and metabolic research.

Ex Vivo Studies of Coronary Vasodilation and EDHF-Like Responses

The potent vasodilatory effect of 8S,9R-EpETrE in canine epicardial arterioles (EC50 121 nM) validates its use as a tool compound in ex vivo vascular reactivity studies [3]. Researchers investigating endothelium-derived hyperpolarizing factor (EDHF)-mediated relaxation can employ this compound in pressurized myograph systems to activate smooth muscle BKCa channels and elicit hyperpolarization. This application is particularly valuable for comparing the relative contributions of different EET regioisomers to coronary vasodilation.

Enzymology of COX-Mediated EET Metabolism and Downstream Bioactive Lipid Synthesis

Given the established preference of COX-1 and COX-2 for the 8,9-EET regioisomer over other EETs [4], 8S,9R-EpETrE is the substrate of choice for in vitro enzymology studies focused on COX-dependent EET metabolism. Its use allows for the generation and isolation of specific COX-derived metabolites like ct-8,9-E-11-HET, which has been shown to possess proangiogenic properties. This scenario is critical for research into the intersection of the CYP epoxygenase and COX pathways in inflammation and angiogenesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8S,9R-EpETrE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.